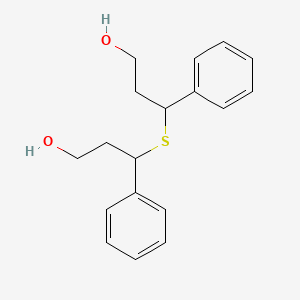![molecular formula C12H22N2O2 B13139066 Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamicacid,N-(2-aminobicyclo[221]hept-7-yl)-,1,1-dimethylethylester is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique bicyclic structure, which includes a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,methylester
- Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,ethylester
Uniqueness
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester is unique due to its tert-butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-7-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-4-5-8(10)9(13)6-7/h7-10H,4-6,13H2,1-3H3,(H,14,15) |
Clave InChI |
PFWPGTVCPOJKKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2CCC1C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


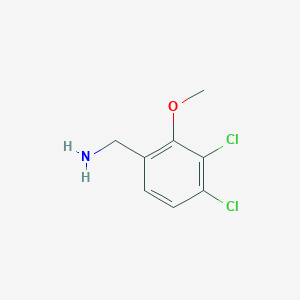
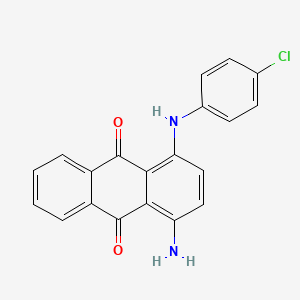
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

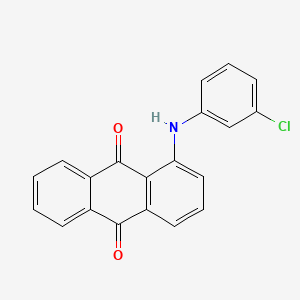
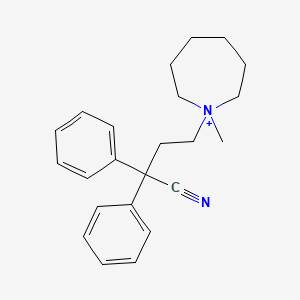
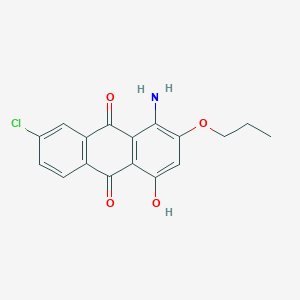
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
